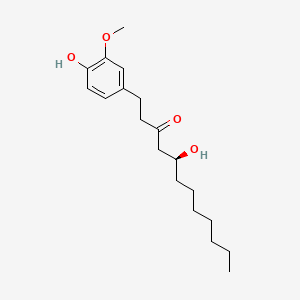

(8)-姜酚

描述

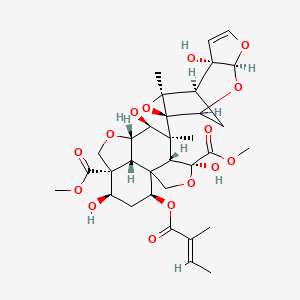

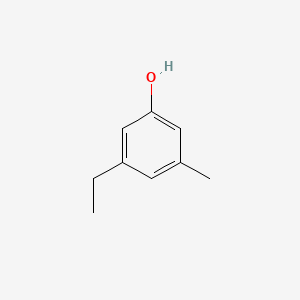

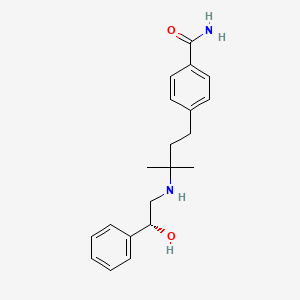

8-Gingerol is a natural chemical found in the rhizomes of ginger (Z. officinale). It contains the same aromatic region and polar link but has a longer hydrophobic tail than the more abundant 6-gingerol. Like 6-gingerol, 8-gingerol activates the transient receptor potential vanilloid receptor 1 (TRPV1; EC50 = 5.0 µM), inhibits COX-2, and inhibits the growth of H. pylori in vitro. 8-Gingerol also augments wound healing, suppresses IL-2-induced proliferation of T lymphocytes, and potentiates β-agonist-induced relaxation of airway smooth muscle. Oral 8-gingerol is expected to be readily absorbed and rapidly metabolized by glucuronidation and sulfation, with minimal to modest effects on cytochrome P450 isoforms.

8-Gingerol analytical standard provided with w/w absolute assay, to be used for quantitative titration.

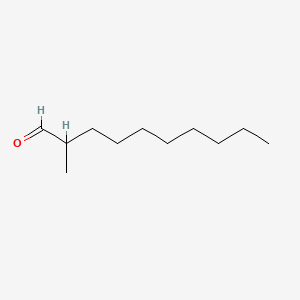

Gingerol is the pungent component of ginger roots. 8-Gingerol has a chain length of n8. It is a homologous series of phenolic ketones.

[8]-Gingerol is a bioactive constituent of ginger. It exhibits anti-inflammatory, anticancer, anti-oxidant and anti-ulcer properties.

[8]-Gingerol is a bioactive compound found in ginger (Zingiber officinale) with anti-inflammatory and antioxidant activity.

科学研究应用

Anti-Inflammatory Properties

8-Gingerol exhibits potent anti-inflammatory effects. It modulates various signaling pathways, including NF-κB and MAPK, which play crucial roles in inflammation. Researchers have investigated its potential in managing chronic inflammatory conditions such as arthritis, colitis, and asthma .

Antioxidant Activity

As an antioxidant, 8-Gingerol scavenges free radicals and protects cells from oxidative damage. Its ability to enhance cellular antioxidant defenses makes it a promising candidate for preventing age-related diseases and oxidative stress-related conditions .

Anti-Cancer Potential

Studies suggest that 8-Gingerol may inhibit cancer cell growth and induce apoptosis (programmed cell death). It has shown promise against various cancer types, including breast, colon, and pancreatic cancers. Its mechanism involves ROS generation and modulation of redox signaling pathways .

Anti-Nausea and Anti-Vomiting Effects

Gingerol compounds, including 8-Gingerol, are well-known for their anti-emetic properties. They alleviate nausea and vomiting associated with chemotherapy, pregnancy, and motion sickness. The exact mechanisms involve serotonin receptor modulation and anti-inflammatory effects .

Neuroprotective Potential

Emerging studies suggest that 8-Gingerol might protect neurons and enhance cognitive function. Its anti-inflammatory and antioxidant properties play a role in mitigating neurodegenerative conditions like Alzheimer’s and Parkinson’s diseases .

Metabolic Syndrome Management

8-Gingerol has been investigated for its impact on metabolic syndrome. It may improve insulin sensitivity, regulate glucose metabolism, and reduce obesity-related inflammation. These findings hold promise for managing conditions like type 2 diabetes and obesity .

Skin Health and Wound Healing

Topical application of 8-Gingerol may promote wound healing and improve skin health. Its anti-inflammatory and antioxidant properties contribute to tissue repair and collagen synthesis .

For more in-depth reading, you can explore the following references:

作用机制

Target of Action

8-Gingerol, a phenolic compound found in ginger, has been shown to interact with several targets in the body. It has been reported to have the best binding affinities to receptor proteins in disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 . In particular, 8-Gingerol has been found to inhibit the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways .

Mode of Action

8-Gingerol interacts with its targets, leading to a series of changes in cellular processes. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents, downregulate immune response, and protect against organ failures in experimental and animal models . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines .

Biochemical Pathways

8-Gingerol affects several biochemical pathways. It has been shown to suppress the gene expression and production of pro-inflammatory cytokines and oxidant agents . It also inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways . These pathways play crucial roles in inflammation, oxidative stress, and immunity, contributing to a plethora of pharmacological activities of this compound .

Pharmacokinetics

8-Gingerol is absorbed after oral dosing and can be detected as glucuronide and sulfate conjugates . No participant had detectable free 8-gingerol . The maximum concentration (Cmax) and area under the curve (AUC) values estimated for a 2.0-g dose are 0.23 ± 0.16 μg/mL and 18.1 ± 20.3 μg·hr/mL respectively . The time to reach maximum concentration (Tmax) is 73.1 ± 29.4 minutes, and the analytes had elimination half-lives less than 2 hours .

Result of Action

The molecular and cellular effects of 8-Gingerol’s action are diverse. It has been shown to alleviate inflammation by inhibiting the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways, causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents . Moreover, it has been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Gingerol. For instance, the bioavailability of 8-Gingerol can be affected by factors such as the presence of other compounds, the method of administration, and individual differences in metabolism . Furthermore, the biological activities of 8-Gingerol, such as its antioxidant and anti-inflammatory capacities, can be influenced by the physiological environment in which it acts .

属性

IUPAC Name |

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,16,20,22H,3-9,11,14H2,1-2H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIWKKMTBRYQJU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178078 | |

| Record name | (8)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23513-08-8 | |

| Record name | [8]-Gingerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23513-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8)-Gingerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8)-Gingerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5S)-5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-dodecanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8)-GINGEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB0IJB138K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

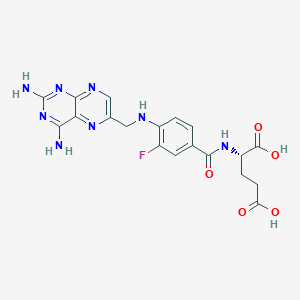

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary molecular targets of 8-gingerol?

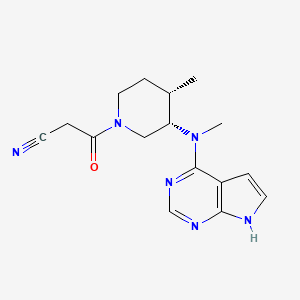

A1: 8-gingerol interacts with various molecular targets, contributing to its diverse pharmacological effects. Research suggests it inhibits the activity of enzymes such as phosphodiesterase 4D (PDE4D) [] and phospholipase C β [], influencing intracellular signaling pathways related to inflammation and smooth muscle relaxation. It also shows potential to inhibit the PT-domain of Polyketide synthase A (PksA), an enzyme involved in aflatoxin biosynthesis [].

Q2: How does 8-gingerol influence airway smooth muscle relaxation?

A2: Studies on human airway smooth muscle (ASM) reveal that 8-gingerol potentiates the relaxant effects of β-agonists, commonly used in asthma treatment []. This potentiation involves inhibiting PDE4D activity and modulating cytoskeletal regulatory proteins, ultimately leading to ASM relaxation [].

Q3: Does 8-gingerol impact calcium regulation in cells?

A3: Yes, research indicates that 8-gingerol can influence calcium (Ca2+) regulation. In human ASM cells, 8-gingerol has been shown to blunt Ca2+ responses to stimuli like bradykinin and S-(-)-Bay K 8644 []. Additionally, 8-gingerol has been found to activate the Ca2+-pumping adenosine triphosphatase of the sarcoplasmic reticulum, potentially contributing to its cardiotonic effects [].

Q4: Can 8-gingerol affect immune responses?

A4: 8-gingerol exhibits immunosuppressive activity in mice models. It suppresses the proliferation of splenocytes stimulated by lipopolysaccharide (LPS), concanavalin A (ConA), and ovalbumin (OVA) []. This immunosuppressive effect could be attributed to the direct inhibition of sensitized T and B lymphocytes [].

Q5: What is the molecular formula and weight of 8-gingerol?

A5: 8-gingerol possesses the molecular formula C17H26O4 and a molecular weight of 294.38 g/mol.

Q6: Are there spectroscopic methods to identify and characterize 8-gingerol?

A6: Yes, various spectroscopic techniques can be employed to characterize 8-gingerol. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the molecule, including the position of hydrogen atoms (1H NMR) []. * Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of 8-gingerol, aiding in its identification [, ]. * Ultraviolet-visible (UV-Vis) spectroscopy: Provides information about the molecule's electronic transitions and can be used for quantitative analysis [].

Q7: How does the structure of 8-gingerol compare to other gingerols, and what are the implications for their activities?

A7: 8-gingerol belongs to the gingerol family, which shares a similar structure consisting of a phenolic head group, an aliphatic chain, and a hydroxyl group. The primary structural difference among gingerols lies in the length of the aliphatic chain. 8-gingerol possesses an eight-carbon chain, while 6-gingerol and 10-gingerol have six and ten carbons, respectively. This structural variation contributes to differences in their potencies and activities.

Q8: What is known about the stability of 8-gingerol, and are there strategies to improve its formulation?

A8: While the provided research papers do not directly address the stability of 8-gingerol, they highlight the use of extraction and analytical techniques to characterize and quantify its presence in ginger samples. For instance, one study utilized high-performance liquid chromatography (HPLC) to assess the content of 8-gingerol and other gingerols in dried ginger, processed ginger, and fresh ginger []. Another study employed ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) to determine the concentration of 8-gingerol and its counterparts in twelve ginger accessions [].

Q9: What are the common analytical methods used to quantify 8-gingerol and related compounds in ginger samples?

A9: Several analytical techniques are employed to quantify 8-gingerol and its related compounds:

- High-performance liquid chromatography (HPLC): A widely used technique for separating and quantifying 8-gingerol and other gingerols in ginger samples [, , , , , , ].

- Ultra-high-performance liquid chromatography (UPLC): Offers improved resolution and sensitivity compared to HPLC for analyzing gingerols [].

- Thin-layer chromatography (TLC): A simpler and cost-effective technique for the separation and identification of gingerols [, ].

- Mass spectrometry (MS): Often coupled with HPLC or UPLC to provide accurate identification and quantification of gingerols based on their mass-to-charge ratios [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。